2-(3-Nitrophenyl)pyrrolidine 2-(3-Nitrophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 852281-23-3
VCID: VC3862188
InChI: InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2
SMILES: C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

2-(3-Nitrophenyl)pyrrolidine

CAS No.: 852281-23-3

Cat. No.: VC3862188

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Nitrophenyl)pyrrolidine - 852281-23-3

Specification

CAS No. 852281-23-3
Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 2-(3-nitrophenyl)pyrrolidine
Standard InChI InChI=1S/C10H12N2O2/c13-12(14)9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-11H,2,5-6H2
Standard InChI Key GWKHUTICOQRERL-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1CC(NC1)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Key Findings

2-(3-Nitrophenyl)pyrrolidine (CAS 852281-23-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a meta-nitrophenyl group. With a molecular formula of C10H12N2O2\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}_2 and a molecular weight of 192.21 g/mol, this compound exhibits a logP of 2.02 and a topological polar surface area (TPSA) of 55.17 Ų, indicating moderate lipophilicity and solubility . Its synthesis leverages advanced catalytic methods, including 1,3-dipolar cycloadditions and iridium-catalyzed reductive strategies . Applications span medicinal chemistry, where its derivatives show antioxidant and neuropharmacological potential, and organic synthesis, where it serves as a versatile building block .

Chemical Structure and Properties

Molecular Architecture

2-(3-Nitrophenyl)pyrrolidine consists of a five-membered pyrrolidine ring (a saturated amine heterocycle) attached to a 3-nitrophenyl group. The nitro group (-NO2_2) at the meta position on the benzene ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Key Structural Features:

  • Pyrrolidine Ring: Adopts an envelope conformation, with sp3^3-hybridized carbons enabling stereochemical diversity .

  • Nitro Substituent: Enhances electrophilicity, facilitating nucleophilic aromatic substitution and redox reactions.

  • Chirality: The pyrrolidine ring’s C2 position is chiral, enabling enantiomeric forms with distinct biological profiles .

Physicochemical Properties

PropertyValueSource
Molecular Weight192.21 g/mol
logP2.02
TPSA55.17 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Melting PointNot reported
Boiling PointNot reported

The compound’s moderate lipophilicity (logP = 2.02) suggests favorable membrane permeability, while its TPSA aligns with drug-like properties for central nervous system (CNS) targeting .

Synthesis and Optimization

Iridium-Catalyzed Reductive Strategies

Recent advances employ iridium complexes (e.g., Vaska’s complex) with tetramethyldisiloxane (TMDS) as a reductant. This method generates azomethine ylides, which undergo [3+2] cycloadditions with alkenes to form polysubstituted pyrrolidines . For example:

\text{3-Nitrobenzaldehyde} + \text{Pyrrolidine} \xrightarrow{\text{IrCl(CO)(PPh}_3\text{)_2, TMDS}} \text{2-(3-Nitrophenyl)pyrrolidine}

This approach achieves high regioselectivity and functional group tolerance, enabling access to enantiomerically enriched products .

1,3-Dipolar Cycloaddition

Silver-catalyzed cycloadditions between NN-sulfinyl imines and glycine derivatives offer stereoselective synthesis. For instance, Ag2_2CO3_3 promotes the formation of pyrrolidines with four stereocenters in >90% diastereomeric excess .

Applications in Medicinal Chemistry

Antioxidant Activity

Derivatives of 2-(3-nitrophenyl)pyrrolidine demonstrate radical scavenging activity, with IC50_{50} values comparable to ascorbic acid in DPPH assays . The nitro group’s redox activity contributes to this property, enabling potential use in oxidative stress-related therapies.

Neuropharmacological Agents

The compound’s ability to cross the blood-brain barrier (predicted by logP and TPSA) makes it a candidate for CNS drug development. Derivatives are explored as:

  • Dopamine Receptor Modulators: Structural analogs show affinity for D2_2 receptors, implicated in Parkinson’s disease .

  • MAO Inhibitors: Nitro-substituted pyrrolidines inhibit monoamine oxidase B (MAO-B), a target for neurodegenerative diseases .

Antimicrobial Peptide Mimics

Proline-rich motifs in antimicrobial peptides (AMPs) can be mimicked using 2-(3-nitrophenyl)pyrrolidine scaffolds. These mimics disrupt bacterial membranes, offering alternatives to conventional antibiotics .

ParameterValueSource
GHS PictogramCorrosive (GHS05), Harmful (GHS07)
Hazard StatementsH302 (Harmful if swallowed), H315 (Skin irritation), H318 (Eye damage), H335 (Respiratory irritation)
Precautionary MeasuresP261 (Avoid inhalation), P280 (Wear gloves), P305+P351+P338 (Eye exposure protocol)

Comparative Analysis with Analogues

Positional Isomers

CompoundNitro PositionlogPTPSA (Ų)Bioactivity
2-(2-Nitrophenyl)pyrrolidineOrtho1.9855.17Reduced CNS penetration
2-(4-Nitrophenyl)pyrrolidinePara2.1055.17Enhanced antibacterial

Meta-substitution (3-nitrophenyl) balances lipophilicity and electronic effects, optimizing drug-likeness .

Functionalized Derivatives

  • Boc-Protected Derivatives: Improve solubility for peptide coupling .

  • Hydrochloride Salts: Enhance stability for pharmaceutical formulations.

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